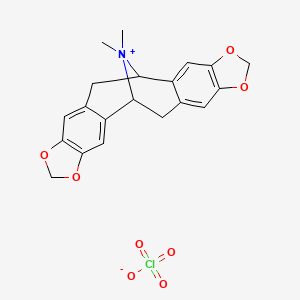
Californidine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Californidine perchlorate is a quaternary alkaloid that is structurally related to protopine and eschscholtzia . It has been shown to have hypsochromic fluorescence properties, which are the result of a chromophore that absorbs light at long wavelengths and re-emits it at shorter wavelengths .
Molecular Structure Analysis
Californidine perchlorate has a molecular formula of C20H20NO4+ × ClO4- . Its molecular weight is 437.83 g/mol .Physical And Chemical Properties Analysis
Californidine perchlorate is a primary reference standard with certified absolute purity . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Analytical Chemistry Standard
Californidine perchlorate is used as a phyproof® Reference Substance in analytical chemistry . This application is crucial for ensuring the accuracy and calibration of analytical instruments like UHPLC-MS/MS . It serves as a benchmark to verify the presence and concentration of specific compounds in various samples.
Intestinal Permeability Studies
Research has indicated that Californidine perchlorate has been studied for its permeability in Caco-2 cell models . This model simulates human intestinal absorption, making Californidine perchlorate valuable for understanding how drugs and nutrients pass through the intestinal barrier and are absorbed into the bloodstream.
Microbiota Interaction Research
Californidine perchlorate has been investigated for its interactions with gut microbiota . This includes studying its impact on microbial activity and viability, as well as its potential metabolization by the gut microbiota. Such research is significant for developing treatments for gastrointestinal diseases and understanding the role of microbiota in human health.
Environmental Bioremediation
The compound’s role in the bioremediation of perchlorate-contaminated environments has been explored . Certain bacteria can reduce perchlorate, and Californidine perchlorate can serve as a model compound to study these processes. This application is vital for cleaning up environmental pollutants and improving ecological health.
Astrobiology
In astrobiology, perchlorate-reducing bacteria that can degrade compounds like Californidine perchlorate are used as models to understand life in extreme environments . This research could have implications for the search for life on other planets, where similar harsh conditions may exist.
Safety and Hazards
Propriétés
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYBHNDRRHULH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Californidine perchlorate | |
CAS RN |
17939-31-0 |
Source


|
| Record name | 17939-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)



![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)


![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)



![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
